Measured Hydrophobicity (LogP) of the Dihydrochloride Salt vs. Computed Free-Base LogP
The experimentally determined LogP of the dihydrochloride salt (1.132) [1] is approximately 2.8-fold higher (on a linear scale) than the computed XLogP3 of the ortho free base (0.4) [2] and the para free base (0.4) [3]. This difference reflects the reduced basicity and increased ion-pair lipophilicity conferred by the dual protonation of the dihydrochloride.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP: 1.132 (experimental, Chembase) |
| Comparator Or Baseline | Ortho free base XLogP3: 0.4; Para free base XLogP3: 0.4 (both computed, PubChem) |
| Quantified Difference | ΔLogP ≈ +0.73 (target vs. free bases) |
| Conditions | Experimental measurement method not specified for target; XLogP3 is a computed atom-additive method |
Why This Matters
Higher lipophilicity alters retention time predictability in reverse-phase HPLC purification and influences partitioning in liquid–liquid extraction during workup.
- [1] Chembase. {2-[2-(morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride. LogP: 1.132. View Source
- [2] PubChem. (2-(2-Morpholinoethoxy)phenyl)methanamine. CID 7537544. XLogP3: 0.4. View Source
- [3] PubChem. [4-(2-Morpholinoethoxy)phenyl]methylamine. CID 7164631. XLogP3: 0.4. View Source
